3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide

Übersicht

Beschreibung

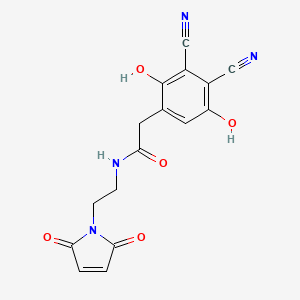

3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2’-Maleimido)-N-ethylamide is a complex organic compound characterized by its unique structure, which includes cyano groups, hydroxyl groups, and a maleimide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2’-Maleimido)-N-ethylamide typically involves multiple steps:

Formation of the Phenylacetic Acid Derivative: The initial step involves the synthesis of the phenylacetic acid derivative, which can be achieved through the nitration of phenylacetic acid followed by reduction to introduce the cyano groups.

Maleimide Introduction: The maleimide moiety is introduced via a reaction with maleic anhydride, followed by cyclization to form the maleimide ring.

N-ethylamide Formation: The final step involves the formation of the N-ethylamide group through an amidation reaction using ethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

Reduction: The cyano groups can be reduced to amines under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and hydroxyl positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinones and related derivatives.

Reduction: Amines and hydroxylamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

- Molecular Formula : C16H12N4O5

- Molecular Weight : 340.29 g/mol

- CAS Number : 1159977-29-3

- Solubility : Data not available

This compound features a unique structure that contributes to its reactivity and potential utility in various applications.

Fluorescent Probes in Biochemical Research

One of the primary applications of 3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide is as a fluorescent probe . Its fluorescent properties make it suitable for use in:

- Cell Imaging : The compound can be utilized to visualize cellular processes by tagging biomolecules.

- Detection of Biomolecules : Its ability to fluoresce allows for the detection of specific proteins or nucleic acids in complex biological samples.

Case Study: Cell Imaging

In a study examining the cellular uptake of fluorescent probes, this compound was employed to track the localization of proteins within live cells. The results demonstrated effective labeling with minimal cytotoxicity, highlighting its potential for real-time imaging in live-cell assays.

Drug Development

The compound's unique chemical structure allows it to interact with biological targets effectively, making it a candidate for drug development:

- Antioxidant Activity : Research indicates that compounds similar to this compound exhibit antioxidant properties that can be harnessed in therapeutic contexts.

- Cancer Therapy : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis through reactive oxygen species generation.

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of this compound can selectively induce apoptosis in various cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific optical properties.

- Sensors : Its reactivity can be exploited in developing sensors for detecting environmental pollutants or biomolecules.

Case Study: Sensor Development

Research has demonstrated the use of this compound in creating sensors capable of detecting specific ions or molecules in solution. These sensors leverage the fluorescent properties of the compound to provide real-time monitoring capabilities.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Biochemical Research | Fluorescent probes for imaging and detection | Live-cell imaging |

| Drug Development | Potential antioxidant and anticancer properties | Targeted cancer therapy |

| Material Science | Building blocks for polymers and sensors | Environmental monitoring sensors |

Wirkmechanismus

The mechanism of action of 3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2’-Maleimido)-N-ethylamide involves its interaction with specific molecular targets, such as enzymes. The hydroxyl and cyano groups can participate in hydrogen bonding and electrostatic interactions, while the maleimide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dicyano-2,5-dihydroxyphenylacetic Acid: Lacks the maleimide and N-ethylamide groups.

2,5-Dihydroxyphenylacetic Acid: Lacks the cyano and maleimide groups.

N-ethylmaleimide: Contains the maleimide moiety but lacks the phenylacetic acid structure.

Uniqueness

3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2’-Maleimido)-N-ethylamide is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide, with the CAS number 1159977-29-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C16H12N4O5

- Molecular Weight : 340.29 g/mol

- Structure : The compound features a dicyano group and hydroxyl functionalities that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The presence of the maleimido group allows for specific interactions with thiol-containing biomolecules, which can modulate cellular signaling pathways.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress within cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase pathways.

- Cell Proliferation : Research indicates that this compound may influence cell proliferation rates in cancer cell lines, potentially serving as a chemotherapeutic agent.

Biological Activity Overview

Case Studies

-

Antioxidant Effects :

A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured neuronal cells. This effect was linked to the compound's ability to enhance endogenous antioxidant defenses. -

Inhibition of Inflammatory Pathways :

In vitro experiments showed that the compound inhibited COX-2 expression in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential role in treating inflammatory diseases. -

Cytotoxicity in Cancer Cells :

Research involving various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests a mechanism by which it could be developed as an anti-cancer therapeutic agent.

Eigenschaften

IUPAC Name |

2-(3,4-dicyano-2,5-dihydroxyphenyl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O5/c17-7-10-11(8-18)16(25)9(5-12(10)21)6-13(22)19-3-4-20-14(23)1-2-15(20)24/h1-2,5,21,25H,3-4,6H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGMKERMQVKVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCNC(=O)CC2=CC(=C(C(=C2O)C#N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652546 | |

| Record name | 2-(3,4-Dicyano-2,5-dihydroxyphenyl)-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-29-3 | |

| Record name | 2-(3,4-Dicyano-2,5-dihydroxyphenyl)-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.